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Compound of Interest

Compound Name:
2-(Methyl-piperidin-4-yl-amino)-

ethanol dihydrochloride

Cat. No.: B1532714 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche
Chemical Entity
In the vast expanse of chemical compounds utilized in research and development, many

entities exist as building blocks, intermediates, or screening compounds with limited publicly

documented biological or application data. CAS Number 864655-27-6, identified as 2-

(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride, falls into this category. This guide serves

as a comprehensive repository of the available technical information for this compound. While

extensive biological data and established use-cases are not present in the public scientific

literature, this document will provide a thorough analysis of its chemical properties and situate it

within the broader context of piperidine-containing molecules in medicinal chemistry.

Section 1: Chemical Identity and Physicochemical
Properties
The compound associated with CAS Number 864655-27-6 is the dihydrochloride salt of 2-

(Methyl(piperidin-4-yl)amino)ethanol. The presence of the dihydrochloride salt form suggests it

is prepared as a stable, water-soluble solid for ease of handling and formulation in research

settings.
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Property Value Source

CAS Number 864655-27-6 [1]

Chemical Name

2-(Methyl(piperidin-4-

yl)amino)ethanol

dihydrochloride

[1]

Molecular Formula C₈H₂₀Cl₂N₂O [1]

Molecular Weight 231.16 g/mol [1]

IUPAC Name

2-[methyl(piperidin-4-

yl)amino]ethanol;dihydrochlori

de

N/A

Synonyms

2-[methyl(4-

piperidinyl)amino]ethanol

dihydrochloride

N/A

Appearance Solid (presumed) [1]

InChI Key
DGPUINMSKCVTOA-

UHFFFAOYSA-N
[1]

SMILES
OCCN(C)C1CCNCC1.[H]Cl.

[H]Cl
[1]

The base molecule, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol (CAS 864710-80-5), possesses

the following computed properties:
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Property Value Source

Molecular Formula C₈H₁₈N₂O [2]

Molecular Weight 158.24 g/mol [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 3 [2]

Rotatable Bonds 3 [2]

Topological Polar Surface Area 35.5 Å² [2]

LogP (calculated) -0.3 [2]

Section 2: Synthesis and Chemical Context
General Synthesis of Piperidine Derivatives
While a specific, documented synthesis for 2-(Methyl(piperidin-4-yl)amino)ethanol could not be

found in the reviewed literature, the synthesis of piperidine-4-one derivatives, which are

common precursors, is well-established. The Mannich condensation reaction is a frequently

employed method for the creation of the piperidine ring structure. This reaction typically

involves an aldehyde, a ketone, and an amine.[3] Further functionalization of the piperidine ring

can be achieved through various organic chemistry reactions to yield a diverse array of

substituted piperidines.

Potential Synthetic Route
A plausible, though not explicitly documented, synthetic pathway for 2-(Methyl(piperidin-4-

yl)amino)ethanol could involve the following conceptual steps:
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1-Boc-4-piperidone

Reductive amination with Methylamine

N-Methyl-1-Boc-4-aminopiperidine

Alkylation with 2-bromoethanol or Ethylene oxide

1-Boc-4-(N-methyl-N-(2-hydroxyethyl)amino)piperidine

Deprotection (e.g., with HCl)

2-(Methyl(piperidin-4-yl)amino)ethanol

Salt formation with HCl

2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride
(CAS 864655-27-6)
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Figure 1. A conceptual synthetic workflow for 2-(Methyl(piperidin-4-yl)amino)ethanol

dihydrochloride.

Section 3: Biological and Pharmacological Context
(Inferred)
Direct biological activity, mechanism of action, or therapeutic applications for CAS 864655-27-6

are not reported in the available scientific literature. However, the piperidine scaffold is a

privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical

candidates.

Piperidine Derivatives in Drug Discovery
The piperidine ring is a versatile scaffold due to its ability to be readily functionalized, allowing

for the precise orientation of substituents in three-dimensional space to interact with biological

targets. Derivatives of piperidine have demonstrated a wide range of biological activities,

including:

Antifungal Properties: Certain piperidine-containing molecules, such as fenpropidin, are

established antimycotics.[4] Research into hybrid molecules incorporating piperidine and

other heterocyclic systems continues to be an active area of investigation for novel antifungal

agents.[4]

Sigma-1 (σ1) Receptor Ligands: The piperidine scaffold is a key feature in many ligands for

the σ1 receptor, an intracellular chaperone protein implicated in a variety of neurological and

psychiatric disorders.[5] Modulation of the σ1 receptor can influence cellular signaling and

has been explored for therapeutic potential in areas such as neuroprotection and cancer.

Antiproliferative Activity: As an extension of their activity as σ1 receptor ligands, some

aminoethyl-substituted piperidine derivatives have been investigated for their antiproliferative

properties in cancer cell lines.[5]

Given the structural motifs present in 2-(Methyl(piperidin-4-yl)amino)ethanol, it is plausible that

this compound could be used as a building block or a screening compound in research

programs targeting GPCRs, ion channels, or other enzyme systems where the piperidine

moiety is known to be a key pharmacophore.
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Section 4: Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals,

the base compound, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol, is associated with the following

hazard statements:

H302: Harmful if swallowed[2]

H315: Causes skin irritation[2]

H318: Causes serious eye damage[2]

H335: May cause respiratory irritation[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE)

such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this

compound. Work should be conducted in a well-ventilated area or a fume hood.

Section 5: Conclusion and Future Directions
CAS number 864655-27-6, 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride, is a

chemical entity primarily available through chemical suppliers for research purposes. While its

specific biological activities and applications are not documented in the public domain, its

structure, featuring a substituted piperidine ring, places it within a class of compounds of

significant interest to medicinal chemists. The piperidine scaffold is a cornerstone in the design

of molecules with diverse therapeutic effects.

For researchers and drug development professionals, this compound represents an opportunity

for exploration. It can serve as a starting point for the synthesis of more complex molecules or

be included in screening libraries to probe its potential interactions with a wide array of

biological targets. Further investigation is required to elucidate any specific pharmacological

profile of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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